[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine
Description
Chemical Context and Structural Framework
Molecular Architecture
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine (IUPAC name: 2,2-difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine) consists of a pyrazole ring substituted at the 1-position with a 2,2-difluoroethyl group (-CH2CF2) and at the 4-position with a methylamine moiety (-CH2NH2). The molecular formula C7H11F2N3 corresponds to a molecular weight of 175.18 g/mol . The SMILES notation CN1C=C(C=N1)CNCC(F)F clarifies the connectivity: a pyrazole ring (positions 1–4) with methyl (N1), difluoroethyl (N1), and methylamine (C4) substituents.
Table 1: Key Structural and Electronic Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H11F2N3 |
| Molecular Weight | 175.18 g/mol |
| Hydrogen Bond Donors | 1 (amine) |
| Hydrogen Bond Acceptors | 3 (pyrazole N, amine) |
| Topological Polar Surface Area | 38.5 Ų |
| LogP (Predicted) | 1.2 |
The difluoroethyl group introduces strong electronegativity at the pyrazole’s nitrogen, reducing basicity at the amine (predicted pKa ~8.5) compared to non-fluorinated analogs (pKa ~10.2). This electronic modulation enhances solubility in polar aprotic solvents while retaining sufficient lipophilicity for membrane permeability.
Significance of Difluoroethyl-Substituted Pyrazoles in Chemical Research
Electronic and Steric Effects
The 2,2-difluoroethyl group serves as a bioisostere for hydroxyl or methyl groups, offering unique steric and electronic profiles. Fluorine’s high electronegativity withdraws electron density from the pyrazole ring, stabilizing charge distributions and altering dipole moments. This stabilization is critical in drug design, where fluorine substitution often improves metabolic stability and binding affinity.
Comparative Analysis of Pyrazole Derivatives
| Compound | Substituent | LogP | pKa (Amine) |
|---|---|---|---|
| This compound | -CH2CF2, -CH2NH2 | 1.2 | 8.5 |
| [1-Methyl-1H-pyrazol-4-yl]methylamine | -CH3, -CH2NH2 | 0.7 | 9.8 |
| [1-(2-Fluoroethyl)-1H-pyrazol-4-yl]methylamine | -CH2CH2F, -CH2NH2 | 0.9 | 9.1 |
Data derived from PubChem and ChemSpider highlight how difluoroethylation lowers basicity and increases lipophilicity relative to monofluoro or non-fluorinated analogs. These properties are advantageous for optimizing pharmacokinetic profiles in drug candidates.
Applications in Catalysis and Material Science
Difluoroethylated pyrazoles act as ligands in transition-metal catalysis. The fluorine atoms enhance Lewis acidity at metal centers, improving catalytic efficiency in cross-coupling reactions. Additionally, their rigid pyrazole cores facilitate the design of metal-organic frameworks (MOFs) with tailored pore geometries.
Overview of Pyrazole Scaffold in Medicinal and Agrochemical Research
Medicinal Chemistry
Pyrazole derivatives are privileged structures in drug discovery due to their versatility in mimicking purine bases and interacting with biological targets. This compound’s methylamine group serves as a hydrogen bond donor, enabling interactions with enzymes or receptors. For example:
- Kinase Inhibition : Pyrazole amines inhibit ATP-binding pockets in kinases, a mechanism leveraged in oncology therapeutics.
- Neurotransmitter Modulation : Structural analogs act as serotonin receptor ligands, demonstrating potential in treating CNS disorders.
Table 2: Pyrazole-Based Drugs and Targets
| Drug/Target | Therapeutic Area | Mechanism |
|---|---|---|
| Celecoxib | Inflammation | COX-2 Inhibition |
| Crizotinib | Oncology | ALK/ROS1 Inhibition |
| [Target Compound] | Under Investigation | Kinase/Receptor Modulation |
Agrochemical Applications
Pyrazole derivatives are integral to herbicide and pesticide development. The methylamine group in this compound can be functionalized to enhance soil persistence or target specificity. For instance:
Materials Science
Functionalized pyrazoles contribute to advanced materials:
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-3-5(1-9)2-10-11;/h2-3,6H,1,4,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZZEWMWFKYRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, the compound is typically prepared through a series of organic reactions that ensure high purity and yield. The exact synthetic route may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
- Structure : Incorporates a pyrrolidinyl carbonyl group at the 4-position.
- Molecular formula : C₁₀H₁₄F₂N₄O
- Molecular weight : 244.24 g/mol
- Properties : Predicted density (1.50 g/cm³) and boiling point (431.3°C)
- Applications: Potential use in protease inhibition due to the carbonyl group .
Functionalized Amine Derivatives
[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl(methyl)amine
(2,2-Difluoroethyl)[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- Structure : 1,3-Dimethylpyrazole with a difluoroethylamine side chain.
- Molecular formula : C₈H₁₃F₂N₃
- Molecular weight : 189.21 g/mol
- Applications : Explored in agrochemicals for pest control .
Heterocyclic Variants
1-(2,2-Difluoroethyl)-1H-1,2,4-triazol-3-amine
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride
- Structure : Difluoromethyl and 2-methylphenyl substitutions.
- Molecular formula : C₁₁H₁₂F₂N₃·HCl
- Applications : Investigated in material science and as a kinase inhibitor intermediate .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Feature |
|---|---|---|---|---|---|
| [1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methylamine | C₅H₈F₂N₃ | 164.14 | 1343036-98-5 | >95% | Primary amine, kinase inhibitor |
| 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine | C₅H₇F₂N₃ | 163.13 | 1006333-08-9 | N/A | Unsubstituted amine |
| 1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine | C₆H₉F₂N₃ | 177.16 | 1160246-50-3 | 95% | 3-position methyl |
| 1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine | C₁₀H₁₄F₂N₄O | 244.24 | 2171317-54-5 | N/A | Carbonyl functionalization |
Biological Activity
The compound [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H19F2N5
- Molecular Weight : 283.32 g/mol
- IUPAC Name : N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(1-propylpyrazol-4-yl)methanamine
- Canonical SMILES : CCCN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)F
The presence of the difluoroethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluoroethyl and propyl groups increase its binding affinity to enzymes or receptors, which may modulate their activity and influence cellular processes such as proliferation and apoptosis. For instance, studies indicate that similar pyrazole compounds can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The most potent derivatives demonstrated IC50 values significantly lower than those of established chemotherapeutics like sorafenib .
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity. In vitro studies have indicated that it may inhibit the growth of certain bacterial strains. The specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
Q & A
Q. What are the common synthetic routes for preparing [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methylamine, and how is purity ensured?
The synthesis typically involves:
- Nucleophilic substitution : Reacting a pyrazole derivative (e.g., 4-aminopyrazole) with 2,2-difluoroethyl halides under basic conditions to introduce the difluoroethyl group .
- Methylamine functionalization : Subsequent reaction with methylamine or its precursors to attach the methylamine moiety.
- Purification : Column chromatography or recrystallization is used to isolate the compound. Purity is verified via HPLC (>95%) and NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- ¹H/¹³C NMR : Identify signals for the pyrazole ring (δ ~7.5–8.0 ppm for aromatic protons), difluoroethyl group (δ ~4.5–5.5 ppm for -CF₂CH₂-), and methylamine (δ ~2.5–3.0 ppm for -CH₂NH₂) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 176.13 for C₆H₉F₂N₃) .
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?
- Enzyme inhibition assays : Test against kinases or proteases due to pyrazole's affinity for ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
- Microbial growth inhibition : Evaluate antibacterial/antifungal activity via broth microdilution (MIC values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize isomer formation during synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity and reduce side reactions .
- Temperature control : Maintain 60–80°C during substitution to balance reaction rate and selectivity .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to improve yield and reduce byproducts. Monitor via GC-MS or HPLC .
Q. What computational strategies are effective in predicting target interactions and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or GPCRs, focusing on hydrogen bonds with the pyrazole ring and hydrophobic interactions with the difluoroethyl group .
- ADMET prediction : Tools like SwissADME assess logP (~1.5–2.0), solubility (<10 µg/mL), and cytochrome P450 interactions to prioritize lead optimization .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅0 curves) to confirm potency discrepancies .
- Structural analogs comparison : Compare activity with derivatives (e.g., replacing difluoroethyl with chloroethyl) to identify critical functional groups .
- Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in bioactivity across similar pyrazoles .
Q. What advanced analytical methods can elucidate degradation pathways under physiological conditions?
- LC-HRMS : Track degradation products in simulated gastric fluid (pH 2.0) or plasma, identifying hydrolysis of the difluoroethyl group as a primary pathway .
- Stability studies : Use accelerated stability testing (40°C/75% RH) with NMR to monitor structural integrity over time .
Methodological Guidelines
- Synthesis Optimization : Prioritize reaction scalability by transitioning from batch to flow chemistry for improved yield reproducibility .
- Data Interpretation : Cross-validate spectral data with computational NMR prediction tools (e.g., ACD/Labs) to resolve ambiguous peaks .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without regulatory approval due to unapproved status .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
